Cas no 24279-74-1 (2-Chloro-1-methyl-1H-indole-3-carbaldehyde)
2-Chloro-1-methyl-1H-indole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-1-methyl-1H-indole-3-carbaldehyde
- 2-chloro-1-methyl-1H-Indole-3-carboxaldehyde
- 2-chloro-1-methyl-indole-3-carbaldehyde
- 2-chloro-1-methylindole-3-carbaldehyde
- 1-methyl-2-chloroindole-3-carbaldehyde
- 1-methyl-2-chloroindole-3-carboxaldehyde
- 2-Chloro-1-methyl-1H-indole-3
- 2-chloro-1-methylindole-3-carboxaldehyde
- chloromethylindolecarbaldehyde
- AB01113636-03
- NSC-234523
- NCGC00328924-01
- A853369
- AC-18686
- 1H-Indole-3-carboxaldehyde, 2-chloro-1-methyl-
- HUVIBKTZVLYGIR-UHFFFAOYSA-N
- J-508614
- SY167753
- CS-0214986
- W18841
- SCHEMBL1092518
- ZAA27974
- NSC234523
- AKOS000271624
- Z104492218
- 2N-329S
- DTXSID50310949
- MFCD02253186
- 24279-74-1
- EN300-21123
- FT-0677476
- STL281934
-
- MDL: MFCD02253186
- Inchi: 1S/C10H8ClNO/c1-12-9-5-3-2-4-7(9)8(6-13)10(12)11/h2-6H,1H3
- InChI Key: HUVIBKTZVLYGIR-UHFFFAOYSA-N
- SMILES: ClC1=C(C=O)C2C=CC=CC=2N1C
Computed Properties
- Exact Mass: 193.02900
- Monoisotopic Mass: 193.029
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 22A^2
- XLogP3: 2.4
Experimental Properties
- Density: 1.26
- Melting Point: 98-99°C
- Boiling Point: 345.8°Cat760mmHg
- Flash Point: 162.9°C
- Refractive Index: 1.605
- PSA: 22.00000
- LogP: 2.64420
2-Chloro-1-methyl-1H-indole-3-carbaldehyde Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Chloro-1-methyl-1H-indole-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 016481-1g |
2-Chloro-1-methyl-1H-indole-3-carbaldehyde |
24279-74-1 | 1g |
$245.00 | 2023-09-09 | ||
| Matrix Scientific | 016481-500mg |
2-Chloro-1-methyl-1H-indole-3-carbaldehyde |
24279-74-1 | 500mg |
$184.00 | 2023-09-09 | ||
| Matrix Scientific | 016481-5g |
2-Chloro-1-methyl-1H-indole-3-carbaldehyde |
24279-74-1 | 5g |
$702.00 | 2023-09-09 | ||
| Chemenu | CM240954-5g |
2-Chloro-1-methyl-1H-indole-3-carbaldehyde |
24279-74-1 | 95% | 5g |
$656 | 2021-08-04 | |
| TRC | C602040-50mg |
2-Chloro-1-methyl-1H-indole-3-carbaldehyde |
24279-74-1 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C602040-100mg |
2-Chloro-1-methyl-1H-indole-3-carbaldehyde |
24279-74-1 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C602040-500mg |
2-Chloro-1-methyl-1H-indole-3-carbaldehyde |
24279-74-1 | 500mg |
$ 185.00 | 2022-06-06 | ||
| Alichem | A199007973-5g |
2-Chloro-1-methyl-1H-indole-3-carbaldehyde |
24279-74-1 | 95% | 5g |
$709.02 | 2023-09-02 | |
| Fluorochem | 065308-1g |
2-Chloro-1-methyl-1H-indole-3-carbaldehyde |
24279-74-1 | 97% | 1g |
£64.00 | 2022-03-01 | |
| Fluorochem | 065308-5g |
2-Chloro-1-methyl-1H-indole-3-carbaldehyde |
24279-74-1 | 97% | 5g |
£240.00 | 2022-03-01 |
2-Chloro-1-methyl-1H-indole-3-carbaldehyde Suppliers
2-Chloro-1-methyl-1H-indole-3-carbaldehyde Related Literature
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Owk Obulesu,Jagadeesh Babu Nanubolu,Surisetti Suresh Org. Biomol. Chem. 2015 13 8232
Additional information on 2-Chloro-1-methyl-1H-indole-3-carbaldehyde
Comprehensive Overview of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde (CAS No. 24279-74-1)
2-Chloro-1-methyl-1H-indole-3-carbaldehyde, with the CAS number 24279-74-1, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This indole derivative is characterized by its unique molecular structure, featuring a chloro substituent at the 2-position and a formyl group at the 3-position of the indole ring. The compound's distinctive chemical properties make it a valuable intermediate in the synthesis of various biologically active molecules.
In recent years, the demand for indole-based compounds has surged due to their widespread applications in drug discovery and material science. Researchers are particularly interested in 2-Chloro-1-methyl-1H-indole-3-carbaldehyde for its potential role in developing novel antimicrobial agents and anticancer drugs. The compound's ability to serve as a precursor for more complex structures has made it a focal point in medicinal chemistry.
The synthesis of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde typically involves the Vilsmeier-Haack reaction, a well-established method for formylating aromatic compounds. This process ensures high yield and purity, making the compound readily available for laboratory and industrial applications. Its CAS number 24279-74-1 is frequently searched in chemical databases, reflecting its importance in synthetic chemistry.
One of the most intriguing aspects of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde is its versatility. It can be further functionalized to produce derivatives with enhanced biological activity. For instance, the aldehyde group can undergo condensation reactions with amines to form Schiff bases, which are known for their pharmacological potential. This adaptability has led to a growing body of research exploring its use in drug design and biomaterial development.
Environmental and sustainability concerns have also influenced the study of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde. Researchers are investigating greener synthesis routes to minimize waste and reduce the use of hazardous reagents. This aligns with the broader trend toward sustainable chemistry and the development of eco-friendly processes in the chemical industry.
In addition to its pharmaceutical applications, 2-Chloro-1-methyl-1H-indole-3-carbaldehyde has shown promise in the field of organic electronics. Its conjugated system and electron-rich indole core make it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. This dual utility in both life sciences and material science underscores its significance as a multifunctional compound.
The compound's CAS number 24279-74-1 is often associated with queries about its physical and chemical properties, such as melting point, solubility, and stability. These parameters are critical for researchers aiming to incorporate the compound into their workflows. Detailed spectroscopic data, including NMR and IR spectra, are also frequently requested, highlighting the need for comprehensive characterization.
As the scientific community continues to explore the potential of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde, its role in advancing innovative technologies becomes increasingly apparent. Whether in the development of new therapeutics or the creation of advanced materials, this compound exemplifies the intersection of chemistry and innovation. Its CAS number 24279-74-1 serves as a gateway to a wealth of research opportunities, making it a cornerstone of modern chemical inquiry.
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